Cas no 1378598-42-5 (Methyl 5-Amino-6-fluoronicotinate)

Methyl 5-Amino-6-fluoronicotinate structure
1378598-42-5 structure
商品名:Methyl 5-Amino-6-fluoronicotinate
CAS番号:1378598-42-5
MF:C7H7FN2O2
メガワット:170.141084909439
CID:4908646

Methyl 5-Amino-6-fluoronicotinate 化学的及び物理的性質

名前と識別子

    • Methyl 5-Amino-6-fluoronicotinate
    • インチ: 1S/C7H7FN2O2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,9H2,1H3
    • InChIKey: PIXYJTRGYJGEFD-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C=C(C(=O)OC)C=N1)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 177
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 65.2

Methyl 5-Amino-6-fluoronicotinate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029002153-500mg
Methyl 5-Amino-6-fluoronicotinate
1378598-42-5 95%
500mg
$1,617.60 2022-04-02
Alichem
A029002153-1g
Methyl 5-Amino-6-fluoronicotinate
1378598-42-5 95%
1g
$3,184.50 2022-04-02
Alichem
A029002153-250mg
Methyl 5-Amino-6-fluoronicotinate
1378598-42-5 95%
250mg
$1,009.40 2022-04-02

Methyl 5-Amino-6-fluoronicotinate 関連文献

Methyl 5-Amino-6-fluoronicotinateに関する追加情報

Methyl 5-Amino-6-fluoronicotinate (CAS No. 1378598-42-5): A Comprehensive Overview in Modern Chemical Biology

Methyl 5-Amino-6-fluoronicotinate, identified by its CAS number 1378598-42-5, represents a significant compound in the realm of chemical biology and pharmaceutical research. This compound, featuring a unique structural motif that combines a nicotinate core with fluorine substitution and an amino group, has garnered attention for its potential applications in drug discovery and molecular targeting.

The structural integrity of Methyl 5-Amino-6-fluoronicotinate is characterized by its fluorinated pyridine ring, which is known to enhance metabolic stability and binding affinity in various biological targets. The presence of the amino group at the 5-position further extends its versatility, allowing for further derivatization and functionalization. Such structural attributes make it a valuable scaffold for the development of novel bioactive molecules.

In recent years, the field of medicinal chemistry has witnessed a surge in the exploration of fluorinated heterocycles due to their pronounced pharmacological properties. The fluorine atom, being electronegative, can modulate electronic distributions and influence both the physical and chemical properties of molecules. This has led to the investigation of fluorinated nicotinates as potential candidates for treating a variety of diseases, including neurological disorders and infectious diseases.

One of the most compelling aspects of Methyl 5-Amino-6-fluoronicotinate is its role as a precursor in synthesizing more complex derivatives. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in critical metabolic pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are pivotal in DNA synthesis and repair.

The fluorine substitution at the 6-position of the nicotinate ring has been particularly noted for its ability to improve binding interactions with biological targets. This modification enhances the compound's ability to penetrate biological membranes, thereby increasing its bioavailability. Furthermore, the amino group at the 5-position provides a site for further chemical modification, allowing researchers to fine-tune pharmacokinetic properties such as solubility and half-life.

Recent advancements in computational chemistry have also played a crucial role in understanding the pharmacophoric features of Methyl 5-Amino-6-fluoronicotinate. Molecular docking studies have revealed that this compound can interact with specific amino acid residues in target proteins, leading to the development of highly selective inhibitors. These studies have not only provided insights into the mechanism of action but also guided the design of next-generation analogs with improved therapeutic profiles.

The synthesis of Methyl 5-Amino-6-fluoronicotinate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine into the pyridine ring is particularly challenging due to its high reactivity and tendency to undergo side reactions. However, advances in synthetic methodologies have made it possible to achieve high yields and purity levels, ensuring that researchers can reliably utilize this compound in their studies.

In conclusion, Methyl 5-Amino-6-fluoronicotinate (CAS No. 1378598-42-5) stands out as a versatile and promising compound in chemical biology and pharmaceutical research. Its unique structural features, combined with its potential for further derivatization, make it an invaluable tool for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly significant role in addressing some of today's most pressing medical challenges.

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